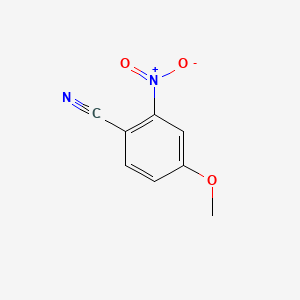

4-Methoxy-2-nitrobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-13-7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYPUFCWSUBTFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30302281 | |

| Record name | 4-Methoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38469-83-9 | |

| Record name | 38469-83-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-2-nitrobenzonitrile (CAS: 38469-83-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-2-nitrobenzonitrile, a key aromatic building block in organic synthesis. The document details its physicochemical properties, outlines a laboratory-scale synthesis protocol, and explores its characteristic reactivity, with a focus on the transformations of its nitro and cyano functionalities. Spectroscopic characterization data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are presented with interpretative guidance. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery, facilitating the effective utilization of this versatile intermediate.

Introduction

This compound is a substituted aromatic compound featuring a benzonitrile core functionalized with a methoxy and a nitro group. The strategic placement of these functional groups—an electron-donating methoxy group and two electron-withdrawing groups (nitro and cyano)—creates a unique electronic landscape within the molecule. This distinct electronic nature imparts specific reactivity to the aromatic ring and the functional groups, making it a valuable intermediate in the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The presence of multiple reactive sites allows for a range of chemical transformations, offering synthetic chemists a versatile platform for molecular elaboration.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 38469-83-9 | [1][2] |

| Molecular Formula | C₈H₆N₂O₃ | [1][2] |

| Molecular Weight | 178.14 g/mol | [1][2] |

| Appearance | White to beige crystalline powder | [3] |

| Melting Point | 137-140 °C (lit.) | [1] |

| Boiling Point | 364.5 ± 27.0 °C (Predicted) | |

| Density | 1.32 ± 0.1 g/cm³ (Predicted) | |

| SMILES | COc1ccc(C#N)c(c1)=O | [1] |

| InChI | 1S/C8H6N2O3/c1-13-7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,1H3 | [1] |

| InChI Key | UUYPUFCWSUBTFP-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the displacement of a halide from a suitably substituted nitroaromatic precursor with a cyanide anion.

Synthetic Workflow: Rosenmund-von Braun Reaction

The preparation of this compound is typically accomplished via the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using a copper(I) cyanide.[1] The logical workflow for this synthesis is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the established Rosenmund-von Braun reaction for the synthesis of aryl nitriles.

Materials:

-

3-Nitro-4-bromoanisole

-

Copper(I) cyanide (CuCN)

-

Dimethylformamide (DMF)

-

Toluene

-

Aqueous ammonia solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 3-Nitro-4-bromoanisole (1.0 eq) and copper(I) cyanide (1.2 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a suspension.

-

Reaction: Heat the reaction mixture to reflux (typically around 140-150 °C) under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a vigorously stirred aqueous ammonia solution to quench the reaction and dissolve the copper salts.

-

Extract the aqueous layer with toluene or ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound. The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. Based on the substitution pattern, the aromatic region will display a characteristic splitting pattern.

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the nitro group.

-

δ ~7.2-7.4 ppm (dd, 1H): Aromatic proton ortho to the methoxy group and meta to the nitro group.

-

δ ~7.0-7.2 ppm (d, 1H): Aromatic proton meta to the nitro group and ortho to the methoxy group.

-

δ ~3.9 ppm (s, 3H): Methoxy group protons.

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ ~160-165 ppm: Aromatic carbon attached to the methoxy group.

-

δ ~145-150 ppm: Aromatic carbon attached to the nitro group.

-

δ ~130-135 ppm: Aromatic carbons.

-

δ ~115-125 ppm: Aromatic carbons.

-

δ ~115-120 ppm: Nitrile carbon.

-

δ ~100-110 ppm: Aromatic carbon ortho to the methoxy group.

-

δ ~56 ppm: Methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the nitrile, nitro, and methoxy groups, as well as the aromatic ring.

Characteristic IR Absorption Bands (KBr, cm⁻¹):

-

~2230 cm⁻¹: C≡N stretching vibration of the nitrile group.

-

~1520 cm⁻¹ and ~1340 cm⁻¹: Asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively.

-

~2850-2950 cm⁻¹: C-H stretching vibrations of the methoxy group.

-

~1600, ~1500, ~1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl-alkyl ether.

-

~1020 cm⁻¹: Symmetric C-O-C stretching of the aryl-alkyl ether.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions would be observed.

Expected Mass Spectrum (Electron Ionization - EI):

-

m/z 178: Molecular ion peak [M]⁺.

-

m/z 163: Loss of a methyl group (-CH₃).

-

m/z 148: Loss of a nitro group (-NO₂).

-

m/z 132: Loss of a nitro group and a methyl group.

-

m/z 102: Further fragmentation.

Chemical Reactivity and Synthetic Applications

The presence of the nitro and cyano groups offers several avenues for the chemical transformation of this compound, making it a valuable intermediate in the synthesis of more complex molecules.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, providing access to 2-amino-4-methoxybenzonitrile. This transformation is a key step in the synthesis of various heterocyclic compounds.

Caption: Reduction of the nitro group of this compound.

A variety of reducing agents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions. Common reagents include tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon, or iron powder in acetic acid.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro and cyano groups activate the aromatic ring towards nucleophilic aromatic substitution (SₙAr). While the nitro group is a strong activating group, its position ortho to a potential leaving group (if one were present) would be ideal. In the case of this compound, a nucleophile could potentially displace the nitro group, although this would likely require harsh reaction conditions.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, respectively. This transformation provides another handle for further synthetic modifications.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with many nitroaromatic compounds, it is classified as an irritant.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory when handling this compound.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique substitution pattern provides a platform for a range of chemical transformations, making it a key intermediate in the preparation of more complex molecular architectures. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and reactivity, which should serve as a useful resource for researchers in the fields of synthetic chemistry and drug discovery.

References

-

The Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H6N2O3). Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

-

ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-methoxy-. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. Retrieved from [Link]

-

PMC. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

PMC. (n.d.). Unprecedented C–C Bond Formation via Ipso Nucleophilic Substitution of 2,4-Dinitrobenzene Sulfonic Acid with Active Methylene Compounds. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.

-

ResearchGate. (n.d.). Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information:. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ResearchGate. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-nitrobenzonitrile. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

NIST. (n.d.). 4-Methoxy-β-nitrostyrene. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-nitro-. Retrieved from [Link]

-

HETEROCYCLES. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Retrieved from [Link]

Sources

What is the molecular weight of 4-Methoxy-2-nitrobenzonitrile

An In-depth Technical Guide to 4-Methoxy-2-nitrobenzonitrile

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular scaffolds is paramount. Substituted benzonitriles are a class of compounds that consistently demonstrate their value as versatile intermediates. Among these, this compound emerges as a compound of significant interest. Its unique arrangement of electron-donating (methoxy) and electron-withdrawing (nitro, nitrile) groups on an aromatic framework imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of complex heterocyclic systems and pharmacologically active molecules.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its fundamental physicochemical properties, outline a robust synthetic protocol, explore its key chemical transformations, and discuss its applications, particularly as a scaffold in drug discovery. Every section is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research. This compound is a crystalline solid at room temperature.[1] Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂O₃ | [1] |

| Molecular Weight | 178.14 g/mol | [1] |

| CAS Number | 38469-83-9 | |

| Appearance | White to beige crystalline powder | [1] |

| Melting Point | 137-140 °C | [1] |

| Boiling Point | 364.5 ± 27.0 °C (Predicted) | [1] |

| Density | 1.32 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol and ether. | [1] |

| InChI Key | UUYPUFCWSUBTFP-UHFFFAOYSA-N | |

| SMILES | COc1ccc(C#N)c(c1)=O |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through standard spectroscopic techniques. While raw spectra are instrument-dependent, the expected signatures provide a reliable reference for characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will appear as a complex multiplet system due to their substitution pattern, while the methoxy protons will present as a sharp singlet, typically around 3.9 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display eight unique carbon signals. Key resonances include the nitrile carbon (C≡N) around 115-120 ppm, the methoxy carbon (-OCH₃) around 55-60 ppm, and the aromatic carbons, whose shifts are influenced by the attached functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum provides critical information about the functional groups. Characteristic absorption bands include a strong, sharp peak for the nitrile (C≡N) stretch around 2230 cm⁻¹, strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, and C-O stretching for the methoxy group around 1250 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak (M⁺) corresponding to its molecular weight of 178.14 g/mol .[1]

Authoritative spectral data for this compound can be found in specialized databases.[2]

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the electrophilic nitration of its precursor, 4-methoxybenzonitrile. The methoxy group is an ortho-, para-directing activator. While substitution can occur at both the ortho and para positions relative to the methoxy group, the cyano group is a meta-directing deactivator. This electronic interplay guides the incoming nitro group primarily to the position ortho to the methoxy group and meta to the nitrile.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 4-Methoxybenzonitrile

This protocol is based on established procedures for the nitration of activated aromatic rings and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

4-Methoxybenzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-methoxybenzonitrile (1 equivalent).

-

Cooling: Place the flask in an ice-salt bath and cool the contents to 0-5 °C with gentle stirring.

-

Acid Addition: Slowly add concentrated sulfuric acid (3-4 equivalents) to the flask, ensuring the temperature does not rise above 10 °C. Stir until all the solid has dissolved.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.5 equivalents) while cooling in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of 4-methoxybenzonitrile. Causality: This slow, dropwise addition is critical to control the exothermic reaction and prevent over-nitration or side reactions. Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice. Trustworthiness: This step quenches the reaction and precipitates the solid product. Performing this slowly prevents excessive heat generation.

-

Isolation: Stir the ice mixture until all the ice has melted. Collect the precipitated solid by vacuum filtration, washing thoroughly with cold deionized water until the filtrate is neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

Key Reactions and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its functional groups. The nitro group, in particular, serves as a versatile handle for further molecular elaboration. A cornerstone reaction is its reduction to an amino group, transforming the molecule into 2-amino-4-methoxybenzonitrile. This diamino-aromatic scaffold is a key precursor for building heterocyclic ring systems.

Protocol: Reduction of the Nitro Group

A common and effective method for this transformation is catalytic hydrogenation or reduction using metals in acidic media.

Materials:

-

This compound

-

Ethanol or Ethyl Acetate (solvent)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Palladium on Carbon (Pd/C)

-

Concentrated Hydrochloric Acid (HCl) (if using SnCl₂)

-

Hydrogen Gas (H₂) source (if using Pd/C)

-

Sodium Bicarbonate (NaHCO₃) solution

Procedure (Using Tin(II) Chloride):

-

Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Reagent Addition: Add Tin(II) chloride dihydrate (3-4 equivalents) to the solution.

-

Reaction: Add concentrated HCl and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Workup: Cool the reaction mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-4-methoxybenzonitrile.

Role as a Precursor in Medicinal Chemistry

The transformation of 2-nitrobenzonitriles into quinazolinones is a well-documented strategy in the synthesis of kinase inhibitors.[3] For instance, the core structure of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, is a quinazoline ring.[4] The synthesis of such compounds often involves the reduction of a nitro group ortho to a nitrile, followed by cyclization reactions. This compound is an ideal starting point for creating analogues for structure-activity relationship (SAR) studies in drug discovery programs.

Caption: Role of this compound in a drug discovery workflow.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure safety. It is classified as an irritant and requires careful management.[1]

| Hazard Category | GHS Classification | Precautionary Statements (Selected) |

| Skin Irritation | Category 2 (H315: Causes skin irritation) | P264: Wash skin thoroughly after handling. |

| Eye Irritation | Category 2 (H319: Causes serious eye irritation) | P280: Wear protective gloves/eye protection. |

| Respiratory Irritation | STOT SE 3 (H335: May cause respiratory irritation) | P305+P351+P338: IF IN EYES: Rinse cautiously with water. |

| P261: Avoid breathing dust. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat. A dust mask (type N95) is recommended when handling the powder.

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[5]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[5]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[5]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

Conclusion

This compound is more than a simple chemical compound; it is a strategically designed intermediate with significant potential for synthetic innovation. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it a valuable tool for chemists. For researchers in drug discovery, its role as a precursor to complex heterocyclic scaffolds, such as those found in modern kinase inhibitors, underscores its importance. By adhering to the rigorous protocols and safety guidelines outlined in this guide, scientists can effectively and safely leverage the unique chemistry of this compound to advance their research objectives.

References

-

ChemBK. This compound. [Link]

-

Venkatesh, M., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, Vol. 71, No. 1. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet for 3-Nitrobenzonitrile. [Link]

-

PubChem. 2-Methoxy-4-nitrobenzonitrile. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

- Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

-

CP Lab Safety. This compound, min 98%, 1 gram. [Link]

-

PubChem. 4-Methoxybenzonitrile. [Link]

-

Organic Syntheses. p-NITROBENZONITRILE. [Link]

Sources

Structure and chemical formula of 4-Methoxy-2-nitrobenzonitrile

An In-Depth Technical Guide to 4-Methoxy-2-nitrobenzonitrile: Structure, Properties, and Synthesis

Executive Summary

This compound is a substituted aromatic compound of significant interest to the chemical and pharmaceutical industries. Characterized by a benzene ring functionalized with methoxy, nitro, and cyano groups, it serves as a versatile intermediate in the synthesis of more complex molecular architectures, including potential drug candidates and dyes.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, principal synthetic methodologies with mechanistic insights, and critical safety protocols. The strategic placement of its functional groups—an electron-donating methoxy group and two electron-withdrawing nitro and cyano groups—creates a unique electronic profile that dictates its reactivity and utility as a molecular building block.[2][3]

Chemical Identity and Structure

The unambiguous identification and structural understanding of a chemical entity are paramount for its application in research and development.

Nomenclature and Identifiers

This compound is systematically named according to IUPAC conventions, which define the principal functional group (nitrile) and the positions of the substituents on the benzene ring.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 38469-83-9 | [1][2] |

| Synonyms | 2-Nitro-4-methoxybenzonitrile, 4-Cyano-3-nitroanisole | [1][4] |

| Molecular Formula | C8H6N2O3 | [1][2][4] |

| Molecular Weight | 178.14 g/mol | [2] |

| InChI Key | UUYPUFCWSUBTFP-UHFFFAOYSA-N | [4] |

Structural Elucidation

The structure consists of a central benzene ring with three substituents. The nitrile group (-C≡N) defines the first carbon position. The nitro group (-NO2) is located at the second (ortho) position, and the methoxy group (-OCH3) is at the fourth (para) position relative to the nitrile.

The methoxy group is a strong activating, ortho, para-directing group in electrophilic aromatic substitution due to its resonance electron-donating effect. Conversely, the nitrile and nitro groups are deactivating, meta-directing groups. This electronic interplay is crucial for predicting the molecule's reactivity in further synthetic transformations.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of this compound are consistent with a substituted aromatic compound of its molecular weight. It is typically supplied as a crystalline solid.

| Property | Value | Reference |

| Appearance | White to beige crystalline powder | [1] |

| Melting Point | 137-140 °C | [1] |

| Boiling Point | 364.5 ± 27.0 °C (Predicted) | [1] |

| Density | 1.32 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in water; Soluble in ethanol and ether | [1] |

| Storage | Sealed in dry, room temperature conditions | [1][3] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a prime example of electrophilic aromatic substitution, where regioselectivity is controlled by the directing effects of existing substituents.

Primary Synthetic Route: Electrophilic Nitration of 4-Methoxybenzonitrile

The most direct preparation involves the nitration of 4-methoxybenzonitrile.[1]

Causality and Mechanistic Discussion: The reaction proceeds via the generation of a highly electrophilic nitronium ion (NO₂⁺) from concentrated nitric acid, catalyzed by concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.

The methoxy group on the starting material is a powerful ortho, para-director. Since the para position is already occupied by the nitrile group, electrophilic attack is directed to the two ortho positions (C2 and C6). While both positions are electronically activated, the C2 position is sterically less hindered than the C6 position (which is adjacent to the bulkier nitrile group). This steric preference, combined with the strong activation from the methoxy group, favors the formation of the 2-nitro isomer.

Sources

An In-depth Technical Guide to the Safe Handling of 4-Methoxy-2-nitrobenzonitrile

Introduction: Understanding the Molecule and Its Associated Risks

4-Methoxy-2-nitrobenzonitrile is a valuable reagent in organic synthesis, frequently employed in the development of novel pharmaceutical and agrochemical compounds. Its chemical structure, characterized by the presence of a nitrile, a nitro group, and a methoxy group on a benzene ring, imparts a unique reactivity profile that is advantageous for various synthetic transformations. However, the very features that make it a useful building block also necessitate a thorough understanding and strict adherence to safety and handling protocols. This guide provides a comprehensive overview of the intrinsic hazards of this compound and outlines detailed procedures for its safe handling, storage, and disposal, ensuring the well-being of laboratory personnel and the integrity of research.

Core Hazard Profile and Safety Synopsis

This compound is classified as a hazardous substance, and its handling requires a comprehensive understanding of its potential risks. The primary hazards are associated with its irritant properties and potential for harm upon exposure.

| Hazard Category | Description | GHS Classification |

| Skin Irritation | Causes skin irritation upon direct contact.[1][2] | Skin Irrit. 2[1][2] |

| Eye Irritation | Causes serious eye irritation.[1][2] | Eye Irrit. 2[1][2] |

| Respiratory Irritation | May cause respiratory irritation if inhaled.[1][2] | STOT SE 3[1][2] |

Signal Word: Warning[1]

This substance should be handled with care, and all personnel must be familiar with the appropriate safety precautions before commencing any work.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safely handling this compound lies in a robust combination of engineering controls and appropriate personal protective equipment. The causality behind these choices is to minimize exposure through all potential routes: inhalation, dermal contact, and ocular exposure.

Primary Engineering Controls:

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a well-ventilated chemical fume hood.[3][4] This is the most critical engineering control to prevent the inhalation of dust or vapors.

-

Ventilation: General laboratory ventilation should be maintained to ensure a safe working environment.[5]

Mandatory Personal Protective Equipment (PPE):

| PPE Category | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or chemical splash goggles.[6] A face shield should be worn over safety glasses for splash hazards.[7] | To prevent eye contact with the solid compound or solutions, which can cause serious irritation.[1][2] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[6] Gloves should be inspected for integrity before use and changed frequently, especially after direct contact.[8] | To prevent skin irritation from direct contact.[1][2] |

| Protective Clothing | A laboratory coat that is fully buttoned.[6] For larger quantities or increased splash potential, a chemical-resistant apron is recommended.[6] | To protect the skin and personal clothing from contamination. |

| Respiratory Protection | For most laboratory-scale operations within a fume hood, respiratory protection is not required. However, in situations where dust generation is unavoidable or ventilation is inadequate, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[1][5] | To prevent inhalation of the compound, which may cause respiratory tract irritation.[1][2] |

Safe Handling and Storage Workflow

The following diagram outlines the logical flow for the safe handling and storage of this compound, from receipt to disposal.

Sources

- 1. 4-甲氧基-2-硝基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C8H6N2O3 | CID 288665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. uwlax.edu [uwlax.edu]

- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pppmag.com [pppmag.com]

4-Methoxy-2-nitrobenzonitrile material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of 4-Methoxy-2-nitrobenzonitrile

This guide provides an in-depth analysis of this compound, moving beyond a standard Material Safety Data Sheet (MSDS) to offer practical, field-proven insights for researchers, scientists, and professionals in drug development. Our focus is on the causality behind safety protocols and the strategic application of this compound in complex organic synthesis.

Introduction: Understanding this compound

This compound is an aromatic organic compound that serves as a valuable building block in medicinal chemistry and material science. Its trifunctional nature—possessing methoxy, nitro, and nitrile groups—offers a versatile platform for constructing more complex molecular architectures. The strategic positioning of these groups dictates the molecule's reactivity, making it a key intermediate in the synthesis of heterocyclic compounds, notably quinazolinones, which form the core of several targeted cancer therapies like Gefitinib and Erlotinib.[1] A thorough understanding of its chemical properties and associated hazards is therefore not merely a regulatory requirement but a scientific necessity for ensuring experimental success and, most importantly, laboratory safety.

Section 1: Core Chemical & Physical Properties

The foundational step in safely handling any chemical is to understand its intrinsic physical and chemical properties. These data points govern storage conditions, predict its behavior in various solvents, and inform the selection of appropriate analytical techniques.

| Property | Value | Source(s) |

| CAS Number | 38469-83-9 | [2] |

| Molecular Formula | C₈H₆N₂O₃ | [2] |

| Molecular Weight | 178.14 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 137-140 °C | |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [3] |

| SMILES String | COc1ccc(C#N)c(c1)=O | |

| InChI Key | UUYPUFCWSUBTFP-UHFFFAOYSA-N |

Section 2: Synthesis and Strategic Reactivity

From a synthetic chemistry perspective, this compound is valuable precisely because of the distinct reactivity of its functional groups. The electron-withdrawing nature of the nitro and nitrile groups deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution.

A common laboratory-scale synthesis involves the reaction of 3-nitro-4-bromoanisole with cuprous cyanide in a polar aprotic solvent like dimethylformamide (DMF). This reaction, a Rosenmund-von Braun reaction, is a classic method for introducing a nitrile group onto an aryl halide. The choice of a copper(I) salt is critical as it facilitates the displacement of the bromide with cyanide.

Caption: General workflow for the synthesis of this compound.

The resulting product is a versatile intermediate. For instance, the nitro group can be selectively reduced to an amine, which can then undergo cyclization reactions. This specific transformation is a cornerstone of the synthesis pathway for quinazolin-4(3H)-ones.[1]

Section 3: A Practical Interpretation of the Material Safety Data Sheet (MSDS)

The MSDS for this compound contains critical information that must be translated into actionable laboratory practices. This section deconstructs the key safety data into a practical guide for the research scientist.

Hazard Identification and GHS Classification

The compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the required precautions.

| GHS Classification | Hazard Code | Description | Practical Implication |

| Skin Irritation | H315 | Causes skin irritation. | Prolonged or repeated skin contact must be avoided. Impervious gloves are mandatory. |

| Eye Irritation | H319 | Causes serious eye irritation. | Chemical safety goggles or a face shield must be worn at all times when handling. |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | Handling must occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust. |

digraph "Hazard_Relationship" { graph [fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; H315 [label="H315: Skin Irritant", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H319 [label="H319: Eye Irritant", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H335 [label="H335: Respiratory Irritant", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PPE [label="Mandatory PPE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gloves [label="Gloves", fillcolor="#34A853", fontcolor="#FFFFFF"]; Goggles [label="Goggles/Face Shield", fillcolor="#34A853", fontcolor="#FFFFFF"]; FumeHood [label="Fume Hood", fillcolor="#34A853", fontcolor="#FFFFFF"];

Compound -> {H315, H319, H335} [label="causes"]; H315 -> Gloves; H319 -> Goggles; H335 -> FumeHood; {Gloves, Goggles, FumeHood} -> PPE [color="#5F6368"]; }

Caption: Logical relationship between compound hazards and required primary controls.

Exposure Controls & Personal Protective Equipment (PPE)

Engineering controls and PPE are the primary barriers to exposure. The choice of PPE is directly informed by the hazard classifications.[4][5]

| Control Type | Specification | Rationale |

| Engineering Controls | Chemical Fume Hood | Essential for preventing inhalation of the solid particulate, addressing the H335 respiratory hazard. |

| Eye/Face Protection | Safety goggles with side-shields (conforming to EN166 or NIOSH standards) or a full-face shield. | Protects against accidental splashes or dust getting into the eyes, mitigating the H319 serious eye irritation hazard.[6] |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). | Prevents skin contact, addressing the H315 skin irritation hazard. |

| Respiratory Protection | NIOSH-approved N95 dust mask or higher if engineering controls are insufficient or during spill cleanup. | Provides an additional layer of protection against inhalation, particularly when weighing or transferring the solid.[7] |

| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing.[8] |

Protocols for Safe Handling and Storage

Handling Protocol:

-

Preparation: Before handling, ensure the designated work area (chemical fume hood) is clean and uncluttered. Confirm that an appropriate spill kit and emergency eyewash/shower station are accessible.

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use anti-static weigh boats to prevent dispersal of the fine powder.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[7] Do not eat, drink, or smoke in the handling area.[9]

-

Decontamination: Clean all equipment and the work surface thoroughly after use.

Storage Protocol:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][9]

-

Compatibility: Store away from strong oxidizing agents and incompatible materials.[10]

-

Classification: The compound is a combustible solid (Storage Class 11). This means it should not be stored with flammable liquids or gases.

Emergency & First Aid Procedures

Rapid and correct first aid is critical in mitigating the effects of accidental exposure. The following protocols are based on standard MSDS recommendations.[11]

Caption: Decision workflow for first aid response to accidental exposure.

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] A water spray can also be used to cool fire-exposed containers.[12]

-

Protective Equipment: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products like carbon oxides, nitrogen oxides, and hydrogen cyanide.[12][10]

Accidental Release:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or dispersal of the dust. Avoid creating dust clouds.

-

Clean-up: Carefully sweep or vacuum up the spilled solid. Place into a suitable, labeled container for disposal.[9] Do not let the chemical enter drains.[10]

-

Decontaminate: Clean the spill area thoroughly.

Section 4: Relevance and Application in Drug Discovery

The utility of this compound in drug discovery primarily stems from its role as a precursor to more complex heterocyclic systems. As mentioned, it is a key building block for quinazolin-4(3H)-ones, a privileged scaffold in medicinal chemistry.[1]

The typical synthetic sequence involves the reduction of the nitro group to an amine, followed by reaction with a formic acid equivalent and subsequent cyclization. This pathway provides access to the core of molecules like Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[13] The methoxy group on the benzonitrile starting material ultimately becomes a key pharmacophoric feature in the final drug molecule, often involved in critical binding interactions with the target protein.

Conclusion

This compound is a compound of significant synthetic utility, particularly for researchers in drug discovery. However, its value is matched by its inherent hazards, namely skin, eye, and respiratory irritation. A comprehensive understanding and diligent application of the safety protocols derived from its MSDS are paramount. By treating the MSDS not as a static document but as a dynamic guide to action—from selecting the correct PPE to planning for emergencies—researchers can harness the synthetic potential of this molecule safely and effectively, paving the way for new scientific discoveries.

References

-

Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link]

-

Reddy, K. et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, Vol. 71, No. 1. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-nitrobenzonitrile. Retrieved from [Link]

-

U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]

-

CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

Appchem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. calpaclab.com [calpaclab.com]

- 3. CAS 33224-23-6: 4-Methoxy-3-nitrobenzonitrile | CymitQuimica [cymitquimica.com]

- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 5. epa.gov [epa.gov]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. media.hiscoinc.com [media.hiscoinc.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of 4-Methoxy-2-nitrobenzonitrile: A Technical Guide for Chemical Innovation

Abstract

This technical guide provides an in-depth analysis of 4-Methoxy-2-nitrobenzonitrile, a versatile chemical intermediate poised for significant applications in pharmaceutical research and materials science. We will explore its fundamental physicochemical properties, reactivity, and its pivotal role as a precursor in the synthesis of high-value compounds, particularly heterocyclic scaffolds with pronounced biological activity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Architectural Potential of a Multifunctional Scaffolding

This compound is a polysubstituted aromatic compound featuring a strategic arrangement of a methoxy, a nitro, and a nitrile group on a benzene ring. This unique combination of electron-donating and electron-withdrawing functionalities imparts a nuanced reactivity profile, making it a valuable building block in modern organic synthesis. The presence of these distinct reactive sites allows for a diverse array of chemical transformations, enabling the construction of complex molecular architectures. While its direct applications are limited, its true potential is realized when it is employed as a key intermediate in multi-step synthetic pathways, most notably in the generation of pharmacologically relevant heterocyclic systems.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 38469-83-9 | [1][2] |

| Molecular Formula | C₈H₆N₂O₃ | [1] |

| Molecular Weight | 178.14 g/mol | [1] |

| Appearance | Crystalline Powder | [1] |

| Melting Point | 137-140 °C | [1][2] |

| Boiling Point | 364.5 ± 27.0 °C (Predicted) | [1] |

| Density | 1.32 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 174.3 °C | [1] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a chemical fume hood.[3]

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[2]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is mandatory. For handling larger quantities or when generating dust, a NIOSH-approved respirator is recommended.[2]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[3]

Synthetic Pathways and Core Reactivity

The synthetic utility of this compound is primarily dictated by the reactivity of its nitro and nitrile functionalities.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of 3-nitro-4-bromoanisole with cuprous cyanide in a suitable solvent like dimethylformamide (DMF).[2]

Caption: Synthesis of this compound.

Key Reaction: Reduction of the Nitro Group

A foundational transformation of this compound is the selective reduction of the nitro group to an amine, yielding 2-amino-4-methoxybenzonitrile. This reaction is a critical gateway to a vast array of heterocyclic compounds.

This protocol is based on established methods for the reduction of aromatic nitro groups.[4]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 equivalent) in ethanol.

-

Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 equivalents) in concentrated hydrochloric acid.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude 2-amino-4-methoxybenzonitrile can be further purified by column chromatography or recrystallization.

Caption: Reduction of the nitro group.

Application in Pharmaceutical Research: A Gateway to Bioactive Heterocycles

The primary and most compelling application of this compound lies in its use as a precursor for the synthesis of quinazoline derivatives. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5]

Synthesis of Quinazolin-4(3H)-ones

The reduction product of this compound, 2-amino-4-methoxybenzonitrile, is an ideal starting material for the construction of the quinazoline ring system. The ortho-disposed amino and cyano groups can undergo cyclization with a variety of one-carbon synthons.

A one-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones has been reported, involving reduction followed by cyclization.[5] A general procedure for the cyclization of the intermediate 2-aminobenzonitrile is as follows:

-

Reaction Setup: In a suitable reaction vessel, the 2-aminobenzonitrile derivative is treated with a one-carbon source, such as formic acid, and a dehydrating agent.

-

Cyclization: The reaction mixture is heated to drive the cyclization and formation of the quinazolinone ring.

-

Isolation: Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction, followed by purification.

Caption: Pathway to quinazoline synthesis.

Case Study: Relevance to the Synthesis of Gefitinib (Iressa®)

A compelling illustration of the synthetic potential of this class of compounds is the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[5] While the reported industrial synthesis utilizes a more substituted analogue, 4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile, the core chemical transformations are directly applicable to derivatives of this compound.[5] The synthesis involves the reduction of the nitro group followed by cyclization to form the quinazolinone core, which is then further functionalized to yield the final drug molecule.

Potential Applications in Materials Science

The unique electronic properties imparted by the substituent groups on this compound suggest its potential utility in the field of materials science, particularly in the synthesis of functional dyes and polymers.

Precursor for Azo Dyes

Following the reduction of the nitro group to an amine, the resulting 2-amino-4-methoxybenzonitrile can be diazotized and coupled with various aromatic compounds to produce azo dyes. The methoxy and cyano groups can modulate the color and lightfastness properties of the resulting dyes. While specific examples utilizing this exact molecule are not prevalent in the literature, the synthesis of azo dyes from substituted anilines is a well-established and versatile methodology.[6]

Monomer for High-Performance Polymers

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for polymerization reactions. The rigid aromatic core of this compound could be incorporated into polymer backbones to enhance thermal stability and mechanical strength. Analogous benzonitrile-containing monomers have been explored for the creation of high-performance polymers with applications in electronics and aerospace.

Conclusion

This compound is a chemical intermediate of considerable strategic importance. Its true value is unlocked through its transformation into more complex molecular architectures. The well-established pathway to quinazoline derivatives underscores its immediate relevance to medicinal chemistry and drug discovery. Furthermore, its functional group array opens up intriguing possibilities for the development of novel materials. This guide has provided a comprehensive overview of its properties, reactivity, and potential applications, with the aim of inspiring further research and innovation in both academic and industrial settings.

References

-

This compound - Physico-chemical Properties. ChemBK. Available from: [Link]

- Venkatesh, C., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, Vol. 71, No. 1.

-

Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. ResearchGate. Available from: [Link]

-

Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. ResearchGate. Available from: [Link]

-

2-Methoxy-4-nitrobenzonitrile. PubChem. Available from: [Link]

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available from: [Link]

-

Synthesis and Characteristics of Some Organic Dyes. Prime Scholars. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]

An In-depth Technical Guide to Purity Standards for Research-Grade 4-Methoxy-2-nitrobenzonitrile

Foreword: The Imperative of Purity in Scientific Discovery

In the landscape of research and drug development, the integrity of every component is paramount. The starting materials and intermediates used in the synthesis of novel chemical entities are the foundational pillars upon which reliable, reproducible, and meaningful results are built. 4-Methoxy-2-nitrobenzonitrile, a key building block in the synthesis of various pharmaceutical and bioactive molecules, is no exception. The presence of even trace impurities can lead to unforeseen side reactions, altered biological activity, and compromised data, ultimately jeopardizing the validity of a research endeavor.[1] This guide offers a comprehensive framework for defining, assessing, and maintaining the purity of research-grade this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary to ensure the quality and integrity of their work.

Defining the "Research-Grade" Standard

The term "research-grade" is not governed by a single, universal monograph but rather by a consensus within the scientific community that demands a high degree of chemical purity, typically ≥98% . However, the ultimate acceptance criteria are intrinsically linked to the specific application. While a 98% purity might suffice for initial screening assays, later-stage development, particularly in pharmaceutical synthesis, may necessitate purity levels exceeding 99.5%. The critical consideration is not just the percentage of the main component but also the identity and quantity of any impurities, as these can disproportionately affect downstream processes.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 38469-83-9 | [2] |

| Molecular Formula | C₈H₆N₂O₃ | [3][4] |

| Molecular Weight | 178.14 g/mol | [2] |

| Appearance | Off-white to yellow solid | Generic |

| Melting Point | 137-140 °C | [2] |

| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate | Generic |

A Multi-Pronged Approach to Purity Verification

A single analytical technique is insufficient to definitively establish the purity of a compound. A robust purity assessment relies on an orthogonal approach, employing multiple analytical methodologies that measure different physicochemical properties of the molecule. This ensures that a wide spectrum of potential impurities—isomeric, volatile, non-volatile, and residual starting materials—are detected and quantified.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the primary technique for quantifying the main component and detecting non-volatile impurities.[5] A reverse-phase method is typically employed for a compound with the polarity of this compound.

The Causality Behind the Method: The C18 stationary phase provides a nonpolar environment. A polar mobile phase, typically a gradient of water and a more nonpolar organic solvent like acetonitrile, is used for elution. The main compound and its impurities will partition differently between the stationary and mobile phases based on their polarity, leading to separation.[6] Adding a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase can protonate acidic silanols on the column, improving peak shape.[5] UV detection is ideal as the aromatic and nitro functionalities of the molecule provide strong chromophores.

Experimental Protocol: RP-HPLC for Purity Assessment

-

Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.[5]

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulates.[6]

-

-

Chromatographic Conditions:

Table 2: Example HPLC Method Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Industry standard for separating moderately polar compounds.[5] |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides a polar base for the gradient and improves peak shape.[5] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for eluting the compound from the C18 column. |

| Gradient Program | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency.[5] |

| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity.[7] |

| Injection Volume | 10 µL | A typical volume to avoid column overloading.[7] |

| UV Detection | 254 nm | A common wavelength for aromatic compounds; scan for λmax for higher sensitivity. |

-

Data Analysis: Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The limit of quantification (LOQ) for impurities should be established, often around 0.05%.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[8] This is particularly useful for detecting residual solvents or volatile by-products from the synthesis.

The Causality Behind the Method: The sample is vaporized and separated in a capillary column based on boiling point and polarity. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for the identification of the compound by comparison to spectral libraries.[9]

Experimental Protocol: GC-MS for Volatile Impurity Analysis

-

Instrumentation: A GC system coupled to a mass spectrometer.[5]

-

Sample Preparation:

-

Dissolve the sample in a volatile, GC-compatible solvent such as Dichloromethane or Ethyl Acetate.

-

Adjust the concentration to approximately 100 µg/mL.

-

-

Chromatographic Conditions:

Table 3: Example GC-MS Method Parameters

| Parameter | Recommended Setting | Rationale |

| Column | Non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm) | Provides good separation for a wide range of volatile organic compounds.[5] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas standard for GC-MS.[5] |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample without thermal degradation. |

| Oven Program | Initial 100°C (2 min), ramp 10°C/min to 280°C (10 min) | A general-purpose program to separate compounds with varying boiling points.[5] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns.[5] |

| Mass Range | m/z 40-500 | Covers the expected mass range of the parent compound and potential impurities. |

Structural Confirmation and Quantitative NMR (qNMR)

While HPLC and GC-MS are excellent for separation and detection, Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation.[10]

-

¹H NMR: Confirms the proton environment, including the number of protons, their connectivity, and chemical environment. The presence of unexpected signals can indicate impurities.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

Quantitative NMR (qNMR): By adding a certified internal standard of known concentration, ¹H NMR can be used as a primary ratio method to determine the absolute purity of the sample without the need for a reference standard of the analyte itself.

The Causality Behind the Method: NMR exploits the magnetic properties of atomic nuclei. By placing the sample in a strong magnetic field and irradiating it with radio waves, the specific resonance frequencies of nuclei like ¹H and ¹³C can be measured. These frequencies are highly sensitive to the local chemical environment, providing detailed structural information.[10]

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).[5]

-

Sample Preparation:

-

Data Acquisition:

-

Acquire ¹H and ¹³C spectra using standard pulse programs.

-

Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) for quantitative ¹H NMR to allow for full magnetization recovery, ensuring signal integrals are directly proportional to the number of protons.

-

Functional Group Verification with FT-IR

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. While not a primary tool for quantification, it serves as an excellent identity check.[5]

Expected Characteristic Absorptions for this compound:

-

~2230 cm⁻¹: C≡N (nitrile) stretch

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group (NO₂)

-

~1250 cm⁻¹: C-O (ether) stretch

-

~3100-3000 cm⁻¹: Aromatic C-H stretches

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretches

Visualizing the Purity Assessment Workflow

A systematic workflow is essential for the consistent and reliable assessment of each batch of research-grade material.

Sources

- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 98 38469-83-9 [sigmaaldrich.com]

- 3. spectrabase.com [spectrabase.com]

- 4. PubChemLite - this compound (C8H6N2O3) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene [mdpi.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. ajrconline.org [ajrconline.org]

- 10. rsc.org [rsc.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Methoxy-2-nitrobenzonitrile from 4-Methoxyaniline

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-Methoxy-2-nitrobenzonitrile, a valuable building block in medicinal chemistry and materials science. The synthetic strategy involves a two-stage process commencing with the nitration of a protected 4-methoxyaniline intermediate to yield 4-methoxy-2-nitroaniline, followed by a robust Sandmeyer cyanation reaction. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental workflow, critical safety protocols for handling hazardous reagents, and methods for product purification and characterization.

Introduction and Strategic Overview

This compound is a key chemical intermediate whose structure incorporates a versatile nitrile group, a methoxy substituent, and a nitro group, offering multiple avenues for further functionalization. Benzonitrile derivatives are integral to the development of various therapeutic agents, including enzyme inhibitors.[1] The synthesis outlined herein employs the classic and reliable Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary aryl amines into a wide array of functional groups.[2][3]

The overall synthetic pathway from the commercially available 4-methoxyaniline involves three conceptual stages:

-

Protection and Nitration: To ensure regioselective nitration at the C2 position (ortho to the amino group) and prevent oxidative side-reactions, the amino group of 4-methoxyaniline is typically first protected (e.g., via acetylation). The resulting N-(4-methoxyphenyl)acetamide is then nitrated. Subsequent hydrolysis removes the protecting group to yield the crucial intermediate, 4-methoxy-2-nitroaniline.[4][5]

-

Diazotization: The primary amine of 4-methoxy-2-nitroaniline is converted into a reactive diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[6]

-

Sandmeyer Cyanation: The aryl diazonium salt is subsequently displaced by a cyanide nucleophile using a copper(I) cyanide catalyst to yield the final product.[7][8]

This document will focus on the detailed execution of the Diazotization and Sandmeyer Cyanation steps (Stages 2 and 3), as this transformation is the core of the synthesis.

Reaction Mechanism: The Sandmeyer Transformation

The Sandmeyer reaction is a powerful radical-nucleophilic aromatic substitution (SRNAr).[2] The transformation from the aryl amine to the benzonitrile proceeds via two primary mechanistic steps:

Step A: Formation of the Aryl Diazonium Salt First, sodium nitrite reacts with a strong acid (e.g., HCl) to form nitrous acid (HNO₂). The nitrous acid is then protonated and loses a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺). The primary amine of 4-methoxy-2-nitroaniline then acts as a nucleophile, attacking the nitrosonium ion. Following a series of proton transfers and the elimination of a water molecule, the stable aryl diazonium salt is formed.[6][7] This process must be conducted at low temperatures (0–5 °C) as diazonium salts are thermally unstable and can decompose explosively at higher temperatures.

Step B: Copper-Catalyzed Cyanation The cyanation is initiated by a single-electron transfer from the copper(I) catalyst (CuCN) to the diazonium salt.[2][7] This electron transfer results in the formation of an aryl radical and the release of inert nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward. The aryl radical then reacts with the copper(II) species in the presence of the cyanide ion to form the final this compound product and regenerate the copper(I) catalyst, thus completing the catalytic cycle.[2][9]

Experimental Workflow and Protocol

The following diagram provides a high-level overview of the experimental procedure.

Caption: High-level workflow for the synthesis of this compound.

Materials and Equipment

| Reagents & Solvents | CAS Number | Molecular Weight ( g/mol ) |

| 4-Methoxy-2-nitroaniline | 96-96-8 | 168.15 |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 |

| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 |

| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 |

| Hydrochloric Acid (HCl, conc.) | 7647-01-0 | 36.46 |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 |

| Sodium Sulfate (Na₂SO₄, anhyd.) | 7757-82-6 | 142.04 |

| Deionized Water | 7732-18-5 | 18.02 |

Equipment:

-

Three-neck round-bottom flask with magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Heating mantle

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Filtration apparatus

-

Fume hood

Reagent Stoichiometry

| Reagent | Moles (mol) | Equivalents | Amount |

| 4-Methoxy-2-nitroaniline | 0.05 | 1.0 | 8.41 g |

| Hydrochloric Acid (conc.) | 0.15 | 3.0 | ~12.5 mL |

| Sodium Nitrite | 0.055 | 1.1 | 3.80 g |

| Copper(I) Cyanide | 0.06 | 1.2 | 5.37 g |

| Sodium Cyanide | 0.12 | 2.4 | 5.88 g |

Detailed Experimental Protocol

Part A: Diazotization of 4-Methoxy-2-nitroaniline

-

In a 250 mL three-neck flask, combine 8.41 g (0.05 mol) of 4-methoxy-2-nitroaniline with 50 mL of deionized water.

-

While stirring, slowly add 12.5 mL (0.15 mol) of concentrated hydrochloric acid. The mixture may warm up; ensure all the aniline salt dissolves.

-